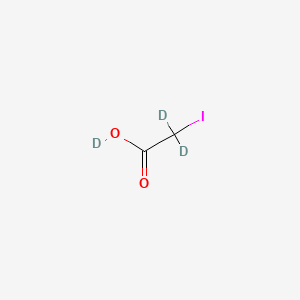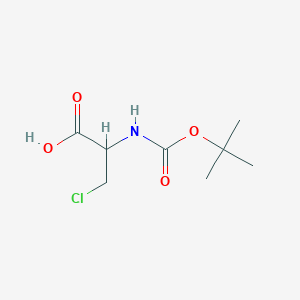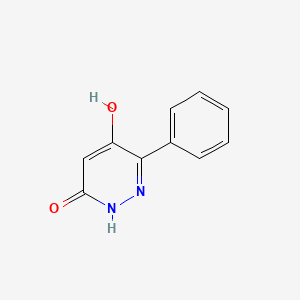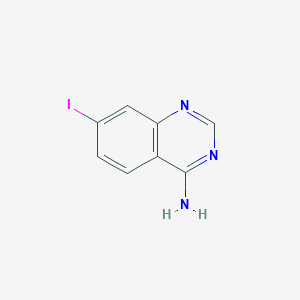
2-chloro-N-(2-hydroxy-1-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-chloro-N-(2-hydroxy-1-phényléthyl)acétamide est un composé organique de formule moléculaire C10H12ClNO2. Il s'agit d'un dérivé de l'acétamide et comporte un groupe chloro, un groupe hydroxy et un groupe phényléthyle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-chloro-N-(2-hydroxy-1-phényléthyl)acétamide implique généralement la réaction du 2-chloroacétamide avec la 2-hydroxy-1-phényléthylamine. La réaction est réalisée en présence d'un solvant approprié, tel que le dichlorométhane, et d'une base, telle que la triéthylamine, pour faciliter la réaction de substitution nucléophile. Le mélange réactionnel est agité à température ambiante pendant plusieurs heures jusqu'à ce que le produit souhaité soit formé.
Méthodes de production industrielle
En milieu industriel, la production de 2-chloro-N-(2-hydroxy-1-phényléthyl)acétamide peut être mise à l'échelle en utilisant des réacteurs plus grands et en optimisant les conditions réactionnelles pour maximiser le rendement et la pureté. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut encore améliorer l'efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-chloro-N-(2-hydroxy-1-phényléthyl)acétamide subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxy peut être oxydé en groupe carbonyle en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Le groupe chloro peut être réduit en atome d'hydrogène en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Le groupe chloro peut être substitué par d'autres nucléophiles, tels que des amines ou des thiols, dans des conditions appropriées.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base comme l'hydroxyde de sodium.
Principaux produits formés
Oxydation : Formation de 2-chloro-N-(2-oxo-1-phényléthyl)acétamide.
Réduction : Formation de N-(2-hydroxy-1-phényléthyl)acétamide.
Substitution : Formation de divers acétamides substitués en fonction du nucléophile utilisé.
4. Applications de recherche scientifique
Le 2-chloro-N-(2-hydroxy-1-phényléthyl)acétamide a plusieurs applications de recherche scientifique, notamment :
Chimie médicinale : Il est utilisé comme intermédiaire dans la synthèse de composés pharmaceutiques ayant des effets thérapeutiques potentiels.
Synthèse organique : Il sert de bloc de construction pour la synthèse de molécules organiques plus complexes.
Études biologiques : Il est utilisé dans des études pour comprendre son activité biologique et son potentiel en tant que candidat médicament.
Applications industrielles : Il est utilisé dans la production de produits chimiques et de matériaux de spécialité.
5. Mécanisme d'action
Le mécanisme d'action du 2-chloro-N-(2-hydroxy-1-phényléthyl)acétamide implique son interaction avec des cibles moléculaires spécifiques dans les systèmes biologiques. Le groupe hydroxy peut former des liaisons hydrogène avec des protéines cibles, tandis que le groupe chloro peut participer à des liaisons halogènes. Ces interactions peuvent moduler l'activité des enzymes ou des récepteurs, conduisant à divers effets biologiques.
Applications De Recherche Scientifique
2-chloro-N-(2-hydroxy-1-phenylethyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(2-hydroxy-1-phenylethyl)acetamide involves its interaction with specific molecular targets in biological systems. The hydroxy group can form hydrogen bonds with target proteins, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
2-chloro-N-(2-phényléthyl)acétamide : Manque le groupe hydroxy, ce qui peut affecter sa réactivité et son activité biologique.
N-(2-hydroxy-1-phényléthyl)acétamide : Manque le groupe chloro, ce qui peut influencer ses propriétés chimiques et ses interactions.
2-chloro-N-(2-hydroxyéthyl)acétamide : Manque le groupe phényle, ce qui peut modifier son caractère hydrophobe et son affinité de liaison.
Unicité
Le 2-chloro-N-(2-hydroxy-1-phényléthyl)acétamide est unique en raison de la présence à la fois du groupe chloro et du groupe hydroxy, qui offrent un équilibre entre réactivité et stabilité. Le groupe phényléthyle ajoute un caractère hydrophobe, renforçant ses interactions avec les cibles biologiques.
Propriétés
IUPAC Name |
2-chloro-N-(2-hydroxy-1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-6-10(14)12-9(7-13)8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXRRQVFMUHBJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid, 3-amino-,(1R,2R,3R,4S,6S)-rel-](/img/structure/B12301898.png)
![3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid](/img/structure/B12301909.png)
![(1-benzoyloxy-17-ethynyl-17-hydroxy-7,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) benzoate](/img/structure/B12301915.png)
![potassium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12301916.png)
![Bis[2-(2-pyridinyl)phenolato]beryllium](/img/structure/B12301917.png)
![2-Amino-3-[(7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid;hydrochloride](/img/structure/B12301922.png)




![Trisodium;6-oxido-4-sulfo-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12301943.png)

![4-ethoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B12301966.png)
